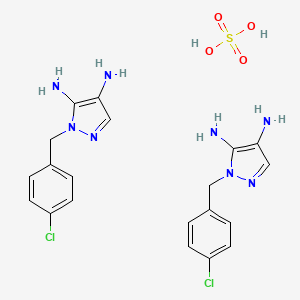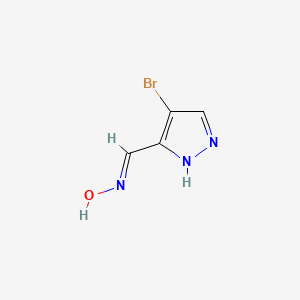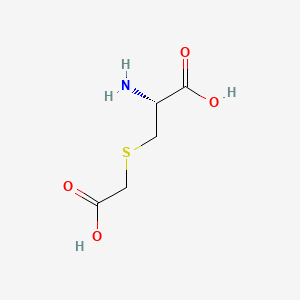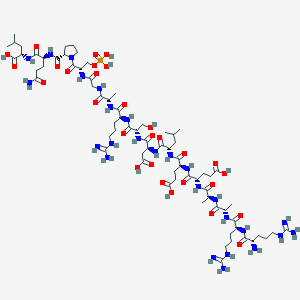
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium center coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The presence of the dodecyl group on the cyclopentadienyl ring introduces unique steric and electronic properties, making this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with a pre-formed 2-dodecylcyclopenta-1,3-diene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium center. Common solvents for this reaction include tetrahydrofuran (THF) or toluene, and the reaction is often performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: This compound can act as a catalyst in the polymerization of olefins, producing high molecular weight polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Polymerization Reactions: The compound is often used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted zirconium complexes with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the zirconium complex.
Polymerization Reactions: High molecular weight polyolefins with specific properties.
Scientific Research Applications
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the zirconium center to various substrates, facilitating their transformation through catalytic processes. The cyclopentadienyl ligand stabilizes the zirconium center, allowing it to undergo various redox and substitution reactions. The dodecyl group on the cyclopentadienyl ring can influence the reactivity and selectivity of the compound by introducing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: A well-known metallocene with similar catalytic properties but lacking the dodecyl substitution.
Dichlorodicyclopentadienylzirconium: Another zirconium-based metallocene with different steric and electronic properties.
Uniqueness
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the dodecyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications where specific reactivity and selectivity are required, such as in the synthesis of complex organic molecules and the production of specialty polymers.
Properties
CAS No. |
191803-23-3 |
|---|---|
Molecular Formula |
C34H58Cl2Zr |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2-dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12,15H,2-11,13-14H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
KMXQXXVVCKGOJL-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)





